molecular formula C24H26N4O5 B313213 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE

2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE

Cat. No.: B313213
M. Wt: 450.5 g/mol
InChI Key: IMYGWSFCOBVAJH-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C25H28N4O5 It is characterized by the presence of multiple functional groups, including methoxy, pyrrolidinyl, benzylidene, imidazolidinyl, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzylidene Intermediate: This involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine under acidic or basic conditions to form the benzylidene intermediate.

    Imidazolidinyl Ring Formation: The benzylidene intermediate is then reacted with a suitable imidazolidinone derivative to form the imidazolidinyl ring.

    Acylation: The final step involves the acylation of the imidazolidinyl intermediate with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidinyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imidazolidinyl ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The benzylidene and phenylacetamide moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acids, while reduction could produce imidazolidinyl alcohols.

Scientific Research Applications

2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide
  • 2-{4-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-[(4Z)-4-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H26N4O5/c1-32-20-14-19(27-10-6-7-11-27)21(33-2)13-16(20)12-18-23(30)28(24(31)26-18)15-22(29)25-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,25,29)(H,26,31)/b18-12-

InChI Key

IMYGWSFCOBVAJH-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3)OC)N4CCCC4

SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3)OC)N4CCCC4

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3)OC)N4CCCC4

Origin of Product

United States

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